molecular formula C27H43N3O4 B14114783 Hti-286; hti 286; hti286; spa-110; spa110; spa 110

Hti-286; hti 286; hti286; spa-110; spa110; spa 110

Cat. No.: B14114783
M. Wt: 473.6 g/mol
InChI Key: CNTMOLDWXSVYKD-AEKVIECZSA-N
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Preparation Methods

Taltobulin is synthesized through a convergent multicomponent strategy, with the four-component Ugi reaction (Ugi-4CR) being a key step. This synthetic route allows for the rapid and efficient production of taltobulin . The process involves the use of Evans oxazolidinone to produce an enantiomerically pure tetramethyltryptophan unit, followed by peptide bond formation using an N-benzothiazole-2-sulfonyl protecting group and a chiral auxiliary . Industrial production methods for taltobulin are not widely documented, but the synthetic route described provides a foundation for scalable production.

Chemical Reactions Analysis

Comparison with Similar Compounds

Taltobulin is similar to other microtubule destabilizing agents, such as verubulin, colchicine

Properties

Molecular Formula

C27H43N3O4

Molecular Weight

473.6 g/mol

IUPAC Name

(E,4S)-4-[[3,3-dimethyl-2-[[3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid

InChI

InChI=1S/C27H43N3O4/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34)/b18-16+/t20-,21?,22?/m1/s1

InChI Key

CNTMOLDWXSVYKD-AEKVIECZSA-N

Isomeric SMILES

CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC

Canonical SMILES

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC

Origin of Product

United States

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